1,2,3,4-Tetrahydroquinolin-3-ylmethanol
Overview
Description
1,2,3,4-Tetrahydroquinolin-3-ylmethanol is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.22 . It is used for proteomics research .
Synthesis Analysis
The synthesis of this compound and similar compounds has been a subject of interest in the scientific community . Domino reactions, also known as tandem or cascade reactions, have emerged as a highly effective strategy for the synthesis of bioactive natural products and pharmaceutical agents . These methods enable chemists to perform complex synthetic conversions with high efficiency using simple starting materials, often via a biomimetic pathway .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C10H13NO . The structure of this compound can be analyzed using various spectroscopic techniques.Physical and Chemical Properties Analysis
This compound has a molecular weight of 163.22 . It is typically stored at room temperature .Scientific Research Applications
Asymmetric Transfer Hydrogenation in Water
1,2,3,4-Tetrahydroquinolines are integral structural components in many natural products and have a wide commercial application, especially in pharmaceutical and agrochemical synthesis. The pH-regulated asymmetric transfer hydrogenation of quinolines in water is significant, highlighting the importance of optically pure tetrahydroquinolines in bioactive alkaloids and antibacterial drugs like (S)-flumequine (Wang et al., 2009).
Chemical Progress and Synthesis
Tetrahydroquinoline is a crucial nitrogen heterocycle, prevalent in nature and in a variety of pharmacologically active compounds. Research from mid-2010 to early 2018 has summarized the progress in tetrahydroquinolines chemistry, focusing on their synthesis and importance in pharmaceutical contexts (Muthukrishnan et al., 2019).
Catalytic Asymmetric Synthesis
1,2,3,4-Tetrahydroisoquinoline is recognized as a "privileged scaffold" in natural products. The paper by Liu et al. discusses novel catalytic stereoselective strategies for the synthesis of 1,2,3,4-tetrahydroisoquinoline and 3,4-dihydroisoquinoline scaffolds, highlighting their applications in the total synthesis of alkaloid natural products (Liu et al., 2015).
Antiglioma Activity
Research involving cultured rat astrocytes and C6 rat glioma used a variety of 1,2,3,4-tetrahydroisoquinoline (THI) derivatives as a differential screen. This study found that certain THI derivatives selectively blocked the growth of C6 glioma, suggesting potential clinical utility in treating gliomas and other tumor cell lines (Mohler et al., 2006).
Synthesis and Application in Organic Chemistry
Several studies focus on the synthesis of tetrahydroquinoline derivatives through various chemical processes. These studies provide insights into the methods of synthesizing tetrahydroquinoline and its derivatives, which are crucial in developing pharmacologically active compounds and other chemical applications (Parthasarathy & Cheng, 2009), (Reimann, Renz, & Polborn, 2006), (Diaz-Muñoz et al., 2017).
Therapeutic Applications
Tetrahydroisoquinolines have been studied for their therapeutic applications, especially in the context of cancer treatment and central nervous system disorders. The research covers patents on various therapeutic activities of these compounds, indicating their potential in drug discovery for cancer and CNS disorders (Singh & Shah, 2017).
Nonsteroidal Selective Androgen Receptor Modulators
Tetrahydroquinoline (THQ) is considered a suitable scaffold for developing nonsteroidal selective androgen receptor modulators (SARMs), particularly for treating osteoporosis. The research outlines the design, synthesis, and optimization of THQ derivatives as orally available drug candidates with suitable pharmacological profiles (Nagata et al., 2014).
Future Directions
The future directions in the study of 1,2,3,4-Tetrahydroquinolin-3-ylmethanol and similar compounds involve the development of sustainable methods for their synthesis . For instance, a sustainable method for the hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines under mild conditions over a nitrogen-doped carbon-supported Pd catalyst has been developed . This method is promising for the sustainable production of 1,2,3,4-tetrahydroquinolines from the hydrogenation of quinolines .
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydroquinolin-3-ylmethanol is a member of the 1,2,3,4-tetrahydroisoquinolines (THIQ) class . THIQ-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
Thiq-based compounds are known to interact with their targets to exert biological activities .
Biochemical Pathways
Thiq-based compounds are known to affect various biochemical pathways related to infective pathogens and neurodegenerative disorders .
Result of Action
Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinolin-3-ylmethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-7-8-5-9-3-1-2-4-10(9)11-6-8/h1-4,8,11-12H,5-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWRXANDKQBKRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC2=CC=CC=C21)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79180-47-5 | |
Record name | (1,2,3,4-tetrahydroquinolin-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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